![molecular formula C16H13N3O B1657318 N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine CAS No. 5621-52-3](/img/structure/B1657318.png)
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine is a complex organic compound that features both furan and quinoline moieties
Preparation Methods
The synthesis of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine typically involves the condensation of 3-(2-furyl)acrylaldehyde with quinolin-8-ylhydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar compounds to N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine include:
3-(2-furyl)acrylic acid: This compound shares the furan moiety but lacks the quinoline and hydrazone functionalities.
Quinolin-8-ylhydrazine: This compound contains the quinoline and hydrazine moieties but lacks the furan ring.
Furan-2-carbaldehyde: This compound contains the furan ring but lacks the quinoline and hydrazone functionalities.
The uniqueness of this compound lies in its combination of furan, quinoline, and hydrazone moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
5621-52-3 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]quinolin-8-amine |
InChI |
InChI=1S/C16H13N3O/c1-5-13-6-2-10-17-16(13)15(9-1)19-18-11-3-7-14-8-4-12-20-14/h1-12,19H/b7-3+,18-11+ |
InChI Key |
NQROOORELAYARL-WYUFXOOSSA-N |
SMILES |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C=C/C3=CC=CO3)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC=CC3=CC=CO3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


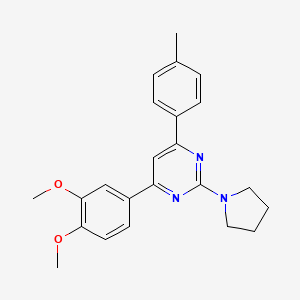
![1-Ethyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B1657239.png)
![1-Chloro-4-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1657240.png)
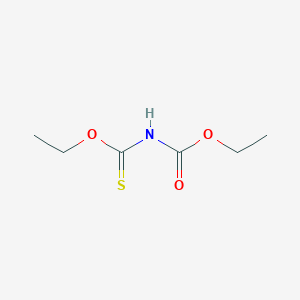
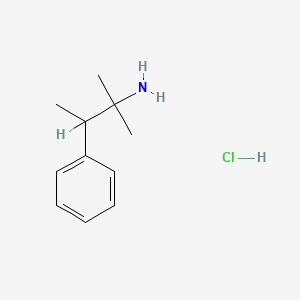
![1-[4-(4-Methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B1657247.png)
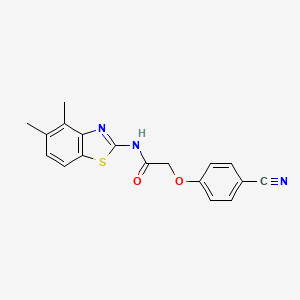
![methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoate](/img/structure/B1657251.png)
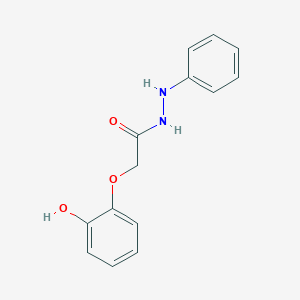
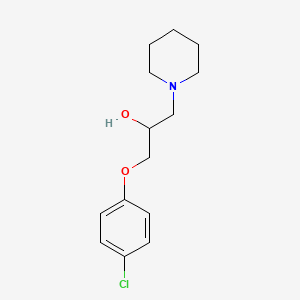
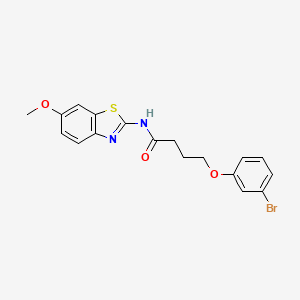
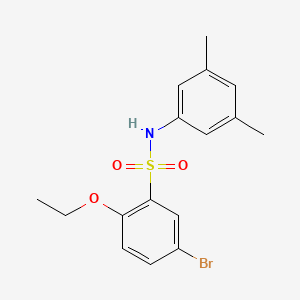
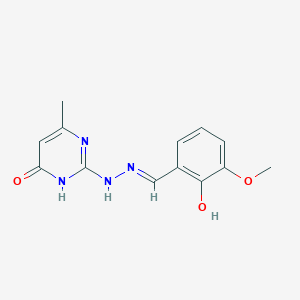
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B1657258.png)
